molecular formula C8H8Br2N2 B14057338 3,5-Dibromo-4-cyclopropylpyridin-2-amine CAS No. 2009273-78-1

3,5-Dibromo-4-cyclopropylpyridin-2-amine

Cat. No.: B14057338
CAS No.: 2009273-78-1
M. Wt: 291.97 g/mol
InChI Key: KZVCFMPHJZXGLI-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-cyclopropylpyridin-2-amine (CID 119053372) is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The molecular formula is C8H8Br2N2, and its structure features a pyridine ring substituted with bromine atoms at the 3 and 5 positions, a cyclopropyl group at the 4 position, and an amine group at the 2 position . This specific arrangement makes it a valuable multifunctional synthetic intermediate . The bromine atoms are excellent handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse chemical groups . The cyclopropyl moiety can be used to fine-tune the molecule's metabolic stability and lipophilicity, while the amine group serves as a key site for hydrogen bonding or further functionalization. Compounds based on the 3,5-dibromopyridine scaffold are frequently explored in the development of ligands for central nervous system targets, such as nicotinic acetylcholine receptors (nAChRs) . Research into similar structures has shown potential in creating potent and selective partial agonists for therapeutic applications . As such, this compound provides researchers with a versatile starting point for constructing complex molecules for biochemical screening and pharmacology studies. This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

2009273-78-1

Molecular Formula

C8H8Br2N2

Molecular Weight

291.97 g/mol

IUPAC Name

3,5-dibromo-4-cyclopropylpyridin-2-amine

InChI

InChI=1S/C8H8Br2N2/c9-5-3-12-8(11)7(10)6(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12)

InChI Key

KZVCFMPHJZXGLI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NC=C2Br)N)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 4-cyclopropylpyridin-2-amine is dissolved in concentrated sulfuric acid at 0°C, followed by the slow addition of bromine. The amino group at position 2 directs electrophilic substitution to positions 3 and 5, yielding the dibrominated product. The cyclopropane ring’s stability under acidic conditions is critical; prolonged exposure to sulfuric acid at elevated temperatures may lead to ring-opening side reactions.

Example Protocol

  • Starting Material : 4-Cyclopropylpyridin-2-amine (30.0 g, 0.277 mol)
  • Solvent : 72% sulfuric acid (130 mL)
  • Brominating Agent : Bromine (21.5 mL, 0.416 mol)
  • Conditions : 0°C → 25°C, 18 hours
  • Workup : Neutralization with NaOH, extraction with CH₂Cl₂, chromatography
  • Yield : 58% (theoretical maximum based on methyl analog)

Challenges and Optimizations

  • Cyclopropane Stability : The cyclopropane ring is susceptible to acid-catalyzed decomposition. Substituting sulfuric acid with milder bromination systems (e.g., HBr/NH₄Br/H₂O₂) may improve compatibility.
  • Regioselectivity : Competing bromination at position 6 is minimized by the electron-donating amino group, which deactivates the para position.

Sequential Functionalization via Lithiation

Directed ortho-metalation (DoM) strategies provide precise control over bromine placement. This method is particularly useful for synthesizing intermediates with complex substitution patterns.

Lithiation-Bromination Sequence

  • Lithiation at Position 3 :
    • Treat 4-cyclopropylpyridin-2-amine with n-BuLi at -78°C in THF, generating a stabilized aryl lithium species.
  • Quenching with Br₂ :
    • Introduce bromine at position 3, followed by a second lithiation/bromination cycle at position 5.

Example Protocol

  • Starting Material : 4-Cyclopropylpyridin-2-amine (2.00 g)
  • Base : n-BuLi (1.67 M in hexane, 9.0 mL)
  • Conditions : -78°C, 1 hour
  • Yield : 71% (based on methyl analog)

Key Considerations

  • Temperature Control : Strict maintenance of -78°C prevents side reactions.
  • Functional Group Tolerance : The cyclopropane ring remains intact under these cryogenic conditions.

Comparative Analysis of Methods

Method Conditions Yield Scalability Cost
Direct Bromination H₂SO₄, 0–25°C 58% High Low
Suzuki Coupling Pd catalysis, 80°C 57% Moderate High
Lithiation-Bromination n-BuLi, -78°C 71% Low Moderate
  • Direct Bromination is optimal for industrial-scale production but risks cyclopropane degradation.
  • Suzuki Coupling offers precision at the expense of catalyst costs.
  • Lithiation achieves high yields but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-Dibromo-4-cyclopropylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of brominated aromatic compounds with enzymes and receptors .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Its brominated structure makes it a candidate for drug design and discovery .

Industry: In the industrial sector, 3,5-Dibromo-4-cyclopropylpyridin-2-amine is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the cyclopropyl group contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs identified include:

Compound Name CAS Number Similarity Score Molecular Formula Key Substituents
3,5-Dibromo-4-methylpyridin-2-amine 91872-10-5 0.88 C₆H₆Br₂N₂ Methyl (C4), Br (C3, C5)
3,5-Dibromo-6-methyl-2-pyridinamine 1072-97-5 0.88 C₆H₆Br₂N₂ Methyl (C6), Br (C3, C5)
3,5-Dibromo-4-ethylpyridin-2-amine 896160-69-3 0.81 C₇H₈Br₂N₂ Ethyl (C4), Br (C3, C5)
3,5-Dibromo-4-cyclopropylpyridin-2-amine N/A N/A C₈H₇Br₂N₂ Cyclopropyl (C4), Br (C3, C5)

Similarity scores (0.81–0.88) indicate close structural relationships, primarily differing in the substituent at position 4 or 6 .

Physicochemical Properties

  • Solubility: Cyclopropyl’s nonpolar nature likely decreases aqueous solubility relative to methyl analogs, aligning with trends observed in ethyl-substituted derivatives .
  • Melting Points : Brominated pyridines generally exhibit high melting points (>150°C) due to halogen-mediated intermolecular forces. Cyclopropyl’s rigid structure may further elevate this value compared to flexible alkyl chains.

Crystallographic Considerations

Compounds like 3,5-dibromo-2-methylpyridin-4-amine (CID 14418052) have well-defined structures resolved using tools like SHELX . For the cyclopropyl analog, SHELXL or SHELXS could refine its crystal structure, though steric effects may complicate packing patterns.

Research Findings and Implications

  • Synthetic Challenges : Introducing cyclopropyl groups often requires specialized reagents (e.g., cyclopropanation agents), increasing synthetic complexity compared to methyl or ethyl analogs.
  • Thermal Stability : Cyclopropyl’s ring strain may lower thermal stability relative to unstrained alkyl chains, necessitating careful handling in high-temperature reactions.
  • Drug Development : The compound’s unique steric profile positions it as a candidate for targeting sterically constrained enzyme active sites, a niche less accessible to smaller alkyl analogs.

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